Thymopoietin pentapeptide

Overview

Description

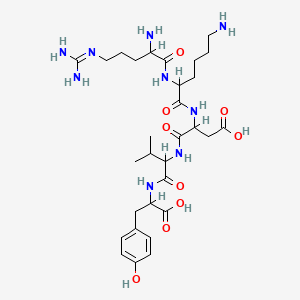

Thymopoietin pentapeptide, also known as Thymopentin or TP5, is a synthetic pentapeptide corresponding to the amino acids 32-36 of thymopoietin . It exhibits the full biological activity of the natural hormone and is an immunomodulator. It has been studied for possible use in the treatment of rheumatoid arthritis, AIDS, and other primary immunodeficiencies .

Synthesis Analysis

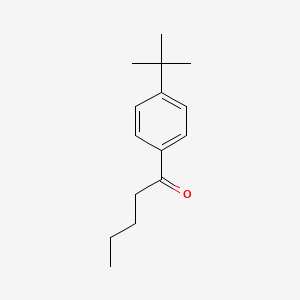

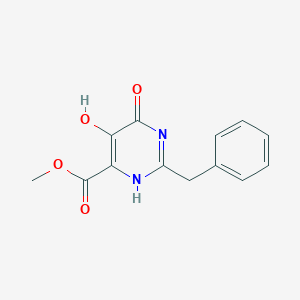

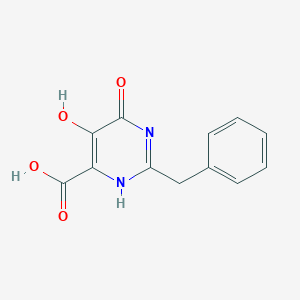

The pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, corresponding to amino acid residues 32–36 in thymopoietin, was synthesized . A novel method for Fmoc/tBu solution-phase peptide synthesis and the development of a new benzyl-type GAP protecting group is reported . This new GAP protecting group is utilized in place of a polymer support, facilitating C→N Fmoc peptide synthesis without chromatography, recrystallization, or polymer supports .Molecular Structure Analysis

The molecular formula of Thymopoietin pentapeptide is C30H49N9O9 . Its molecular weight is 679.8 g/mol . The IUPAC name is 3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid .Scientific Research Applications

Induction of Cellular Differentiation

The thymopoietin pentapeptide, arginyl-lysyl-aspartyl-valyl-tyrosine, induces the differentiation of murine prothymocytes to thymocytes and inhibits the differentiation of B lineage cells. This action mirrors the unique properties of the parent molecule, thymopoietin, suggesting the pentapeptide's role in active site functionality and potential as a therapeutic substitute (Goldstein et al., 1979).

Enhancement of Phagocytosis

Thymopoietin II (32–36), also known as TP5, demonstrates biological activities similar to thymopoietin, including the induction of E-rosette formation and enhancement of phagocytosis. The exploration of structural and functional requirements of TP5 led to the development of new analogues, providing insights into its biological activities (Nawrocka-Bolewska et al., 1990).

Receptor Interaction and cGMP Elevation

Thymopentin, corresponding to thymopoietin residues 32-36, interacts with receptors on human T-cell lines, inducing intracellular cGMP elevations. Its biological activity is maintained with specific amino acid substitutions, revealing essential requirements for receptor binding and signaling (Heavner et al., 1985).

Modulation of Tumor Penetration and Immune Response

Thymopoietin pentapeptide (TP5) enhances immune response in treatments for immune deficiency, cancer, and infectious diseases. Modified versions of TP5, like TP5-iRGD, have shown increased tumor penetration and antiproliferative activity, highlighting its potential as an anticancer agent (Lao et al., 2014).

Peptide Labeling for Receptor Studies

Biologically active, radioiodinated thymopentin has been developed for receptor binding studies. The iodinated peptides retain biological activity, providing a useful tool for investigating thymopoietin receptor interactions (Venkat et al., 1991).

Immunoregulatory Balance

Thymopoietin influences immunoregulatory balance, inducing T-cell differentiation while affecting neuromuscular transmission. Its pentapeptide derivatives, like thymopentin, replicate these biological activities, emphasizing their role in immunoregulation and potential therapeutic applications (Audhya et al., 1984).

Stability and Degradative Mechanisms

Studies on the stability of thymopentin, particularly its susceptibility to proteolytic digestion, led to the development of analogs with enhanced enzymatic stability. These modifications improved resistance to degradation, maintaining biological activity and suggesting implications for therapeutic use (Heavner et al., 1986).

Mechanism of Action

The mechanism of action of Thymopentin is not completely understood, but it promotes T-cell differentiation and maturation, increases production of INF-γ, IL2, IL3, and expression of IL2 receptors following activation by mitogens or antigens, increase NK cell activity, and increases the production of migratory inhibitory factor, MIF .

properties

IUPAC Name |

3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFFKRAVBDQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860899 | |

| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvalyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

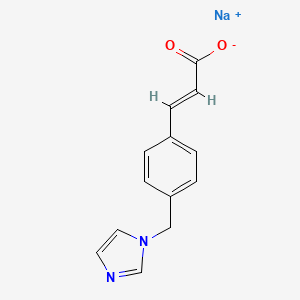

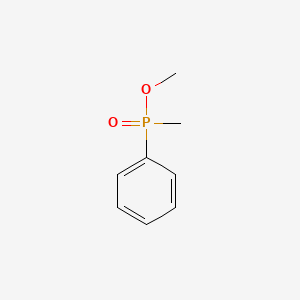

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

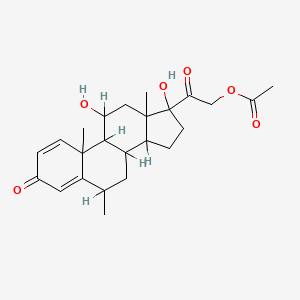

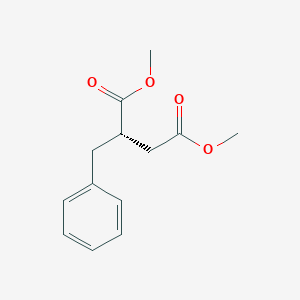

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819033.png)